3-Chloro-4-morpholinobenzoic acid CAS number 26586-20-9 properties
3-Chloro-4-morpholinobenzoic acid CAS number 26586-20-9 properties
An In-Depth Technical Guide to 3-Chloro-4-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-morpholinobenzoic acid (CAS No. 26586-20-9), a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidates the compound's core physicochemical properties, spectroscopic signature, and established synthetic pathways. As a Senior Application Scientist, this guide moves beyond a simple recitation of data, offering insights into the causality behind its reactivity and its strategic importance in the development of advanced molecular entities, particularly as a component in protein degraders. Detailed protocols, safety considerations, and logical workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.
Introduction and Strategic Context
3-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the medicinal chemistry landscape. Its molecular architecture, featuring a benzoic acid moiety, a halogen substituent, and a morpholine ring, provides a unique combination of structural rigidity and functional handles for chemical modification. The carboxylic acid group serves as a versatile anchor point for amide bond formation, esterification, or other conjugations. The chlorine atom offers a site for cross-coupling reactions, while the morpholine group can enhance aqueous solubility and metabolic stability, and provide a vector for specific biological interactions.
These features make it a valuable intermediate, particularly categorized as a "Protein Degrader Building Block"[1]. Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The structural motifs present in 3-Chloro-4-morpholinobenzoic acid are frequently sought after for constructing the handles and linkers within these complex therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 3-Chloro-4-morpholinobenzoic acid are summarized below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 26586-20-9 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [2] |
| Appearance | White to yellow solid | |
| IUPAC Name | 3-chloro-4-(morpholin-4-yl)benzoic acid | |
| InChI Key | GZDHVZCNDDAJPE-UHFFFAOYSA-N | |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(=O)O)Cl | [3] |
| Purity | Typically ≥95-97% | [1] |
| Storage Temperature | Room Temperature |
Synthesis and Mechanistic Considerations
The primary route for synthesizing 3-Chloro-4-morpholinobenzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the activation of the aromatic ring by electron-withdrawing groups, which facilitates the displacement of a leaving group by the nucleophilic morpholine.
A logical precursor for this synthesis is 3,4-dichlorobenzoic acid or its corresponding methyl ester. The presence of two chlorine atoms and a carboxylic acid (or ester) group makes the C4 position susceptible to nucleophilic attack. The morpholine acts as the nucleophile, displacing the chlorine atom at the C4 position. The choice of starting with the ester, Methyl 3,4-dichlorobenzoate, can be advantageous to prevent side reactions involving the acidic proton of the carboxylic acid. The reaction is typically followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
-
Protein Degrader Synthesis: The carboxylic acid function is an ideal handle for coupling to linkers or ligands for E3 ligases (e.g., VHL or Cereblon ligands) or target proteins. The morpholine group is often incorporated to improve the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC molecule, which are often large and can suffer from poor "drug-like" properties.[1][4]
-
Medicinal Chemistry Scaffolds: The substituted benzoic acid core is a common motif in pharmacologically active compounds. The morpholine moiety is found in numerous marketed drugs, including the antibacterial linezolid and the antidepressant moclobemide, where it often contributes to the drug's efficacy and safety profile.[4] This makes 3-Chloro-4-morpholinobenzoic acid an attractive starting point for library synthesis in lead discovery campaigns.
-
Advanced Organic Synthesis: The chlorine atom on the aromatic ring is not merely a static substituent; it is a functional handle for further elaboration via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular architectures.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3-Chloro-4-morpholinobenzoic acid is not widely available, its hazard profile can be inferred from structurally related compounds like chlorobenzoic acids and nitrobenzoic acids. It should be handled with appropriate care in a laboratory setting.
-
Hazard Classification (Anticipated):
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[5]
-
Skin and Body Protection: Wear a lab coat. Change contaminated clothing immediately.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5]
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7][8]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[8][9]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9]
Conclusion
3-Chloro-4-morpholinobenzoic acid is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure offers a trifecta of functionality—an anchor point for conjugation, a modulator of physicochemical properties, and a handle for advanced synthetic elaboration. Its primary value lies in its role as a key building block for sophisticated therapeutic modalities like protein degraders. This guide has provided the core technical knowledge, from synthesis to safety, necessary for researchers to confidently and effectively incorporate this valuable compound into their development pipelines.
References
-
National Institute of Standards and Technology (NIST). Safety Data Sheet (m-Chlorobenzoic Acid). Available at: [Link]
-
Chemsrc. 3-chloro-4-dodecoxybenzoic acid | CAS#:106316-09-0. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information (NMR Data). Available at: [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules 2024, 29(6), 1339. Available at: [Link]
-
PubChem. 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). Available at: [Link]
-
NIST. 3-Chloro-4-hydroxybenzoic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 4-Chloro-3-(morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications via PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Anal. Chem. 2021, 93 (1), 674–682. Available at: [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. Available at: [Link]
-
CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. Available at: [Link]
-
Wikipedia. 3-Chlorobenzoic acid. Available at: [Link]
-
NIST. Benzoic acid, 3-chloro-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Synthesis and characterization of unsymmetrical achiral four-ring bent-core compounds. Available at: [Link]
-
ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
- Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Solubility of Things. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]
-
PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-3-(morpholin-4-yl)benzoic acid | C11H12ClNO3 | CID 7148428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
